molecular formula C16H14N2O2 B1660060 4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE CAS No. 71200-91-4

4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE

Cat. No.: B1660060
CAS No.: 71200-91-4
M. Wt: 266.29 g/mol
InChI Key: WEQNGFZKIIZBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound features a methoxyphenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the condensation of 4-methoxybenzoyl chloride with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine ring.

Reaction Conditions:

    Reagents: 4-methoxybenzoyl chloride, o-phenylenediamine

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: 4-(4-Hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

    Reduction: 4-(4-Methoxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-ol

    Substitution: Various substituted benzodiazepines depending on the nucleophile used

Scientific Research Applications

4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its anxiolytic and sedative properties.

    Industry: Used in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The methoxy group may influence the binding affinity and selectivity for different GABA receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its strong sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to the presence of the methoxy group, which can alter its pharmacokinetic and pharmacodynamic profile compared to other benzodiazepines. This modification can lead to differences in potency, duration of action, and side effect profile.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)15-10-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNGFZKIIZBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327308
Record name NSC645041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71200-91-4
Record name NSC645041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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